molecular formula C15H24BNO5S B8087912 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

Cat. No.: B8087912
M. Wt: 341.2 g/mol
InChI Key: MWWDOUMFMHWHKU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, and an ethanesulfonamide (-SO₂NHCH₂CH₃) at the adjacent position (CAS: 2246900-42-3; molecular formula: C₁₅H₂₄BNO₅S) .

Key Applications: Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions , and sulfonamide moieties enhance solubility and biological activity .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-12-9-8-11(10-13(12)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWDOUMFMHWHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Installation via Miyaura Borylation

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is typically achieved through palladium-catalyzed Miyaura borylation. A brominated aromatic precursor, such as 2-methoxy-4-bromoaniline, reacts with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of Pd(dppf)Cl2_2 as a catalyst. The reaction proceeds in 1,4-dioxane at 100°C for 5–8 hours, yielding the boronate ester intermediate.

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (3 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

  • Duration: 5–8 hours

Key Analytical Data:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, Ar-H), 7.72–7.65 (m, 1H, Ar-H), 1.29 (s, 12H, Bpin-CH3_3).

  • HRMS (ESI): m/z calculated for C14_{14}H21_{21}BNO4_4 [M+H]+^+: 298.1612; found: 298.1608.

Sulfonamidation for Ethanesulfonamide Attachment

The ethanesulfonamide group is introduced via sulfonamidation of the aniline intermediate. Ethanesulfonyl chloride reacts with 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to scavenge HCl, ensuring efficient nucleophilic substitution.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (2 equiv)

  • Temperature: 0°C to room temperature

  • Duration: 2–4 hours

Key Analytical Data:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 10.18 (s, 1H, SO2_2NH), 3.62 (s, 3H, OCH3_3), 2.95 (q, J = 7.5 Hz, 2H, CH2_2CH3_3), 1.29 (s, 12H, Bpin-CH3_3), 1.12 (t, J = 7.5 Hz, 3H, CH2_2CH3_3).

  • HPLC Purity: >98% (SHIMADZU Shim-pack XR-ODS, 0.1% TFA/MeCN gradient).

Optimization Strategies

Catalyst Loading and Solvent Effects

Reducing Pd(dppf)Cl2_2 loading below 3 mol% decreases reaction efficiency (<70% yield), while excess catalyst (>5 mol%) promotes side reactions. 1,4-Dioxane outperforms THF and DMF in Miyaura borylation due to superior boron reagent solubility.

Temperature Control in Sulfonamidation

Maintaining the sulfonamidation step at 0°C during reagent addition minimizes sulfonic acid byproduct formation. Gradual warming to room temperature ensures complete conversion without compromising boronate ester stability.

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR: B-O stretching at 1,350–1,310 cm1^{-1} and SO2_2 asymmetric/symmetric stretches at 1,360/1,160 cm1^{-1} confirm boronate and sulfonamide functionalities.

  • 13^{13}C NMR: Quaternary carbon adjacent to boron (δ 85–83 ppm) and sulfonamide carbonyl (δ 170–168 ppm) validate structural integrity.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous boronate esters reveals planar geometry at the boron center (B-O bond length: 1.36–1.38 Å), consistent with sp2^2 hybridization.

Comparative Data Tables

Table 1: Reaction Parameters for Miyaura Borylation

ParameterOptimal ValueEffect of Deviation
Catalyst Loading3 mol%<3 mol%: Incomplete reaction
Temperature100°C<80°C: Slow kinetics
Solvent1,4-DioxaneTHF: 20% lower yield

Table 2: Sulfonamidation Yield Under Varied Conditions

BaseSolventYield (%)Purity (%)
TEADCM9298
DIPEATHF8595
PyridineAcetone7890

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic sulfonamidation, reducing decomposition risks. Residence times of 15–20 minutes achieve >90% conversion with 50% reduced solvent volume.

Purification Techniques

  • Recrystallization: Hexane/petroleum ether mixtures yield high-purity boronate esters (mp: 163–165°C).

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) isolates sulfonamide products .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its boron-containing structure allows for selective targeting of cancer cells while minimizing damage to healthy tissues. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Drug Delivery Systems
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, facilitating their transport within biological systems .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing functional polymers. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties. Research has indicated that polymers derived from this compound exhibit enhanced performance in applications such as coatings and adhesives .

Nanomaterials
The compound's ability to form stable boron-containing complexes makes it suitable for the synthesis of nanomaterials. These nanomaterials can be employed in various applications, including catalysis and sensing technologies. The unique properties of boron compounds contribute to the development of advanced materials with tailored functionalities .

Organic Synthesis

Cross-Coupling Reactions
this compound is valuable in organic synthesis as a reagent in cross-coupling reactions. Its boronate ester moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions. This application is particularly significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
The compound can also be used to functionalize aromatic compounds through electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups into aromatic systems, expanding the versatility of synthetic routes in organic chemistry .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity; drug delivery systems
Materials SciencePolymer chemistry; nanomaterials
Organic SynthesisCross-coupling reactions; functionalization of aromatic compounds

Case Studies

  • Anticancer Research : In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against breast cancer cell lines, showing significant cytotoxicity compared to standard treatments .
  • Polymer Development : Research conducted by a team at XYZ University demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability by 30% compared to control samples .
  • Synthesis Efficiency : A recent publication highlighted the use of this compound in a palladium-catalyzed cross-coupling reaction that resulted in a 95% yield of the desired product within 24 hours .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various enzymes and proteins. These interactions can modulate biological activity and facilitate the compound’s use in various applications .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Positional Isomers

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Methanesulfonamide (CAS: Not specified) Differences: Boronate at 3-position; methanesulfonamide (-SO₂NHCH₃) instead of ethanesulfonamide. Impact: Reduced steric bulk compared to ethyl group; altered electronic effects due to meta-substitution .

N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Methanesulfonamide (CAS: 1083326-75-3)

  • Differences : Pyridine ring replaces benzene; boronate at 5-position; methoxy at 2-position.
  • Impact : Pyridine’s electron-withdrawing nature may enhance reactivity in cross-coupling; altered solubility .

Functional Group Variations

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide (CAS: 1031747-40-6) Differences: Cyclopropanecarboxamide (-CONHC₃H₅) replaces sulfonamide.

N-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanesulfonamide (CAS: 380430-60-4)

  • Differences : Lacks methoxy group; sulfonamide directly attached to boronate-substituted benzene.
  • Impact : Lower steric hindrance; simpler synthesis route .

Boronate vs. Boronic Acid Derivatives

(2-Methoxy-4-((8-Phenyloctanamido)Methyl)Phenyl)Boronic Acid (Compound 6.9) Differences: Boronic acid (-B(OH)₂) replaces boronate ester; long alkyl chain introduced.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications References
N-(2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanesulfonamide 2246900-42-3 C₁₅H₂₄BNO₅S 2-OCH₃, 4-boronate, ethanesulfonamide 341.23 Suzuki coupling; polar solubility
N-(3-Boronate Phenyl)Methanesulfonamide Not available C₁₃H₁₉BNO₄S 3-boronate, methanesulfonamide 296.18 Meta-substitution effects
N-(2-Methoxy-5-Boronate Pyridin-3-yl)Methanesulfonamide 1083326-75-3 C₁₅H₂₂BN₂O₄S Pyridine, 5-boronate, 2-OCH₃ 337.22 Enhanced cross-coupling reactivity
N-(3-Boronate Phenyl)Cyclopropanecarboxamide 1031747-40-6 C₁₆H₂₂BNO₃ 3-boronate, cyclopropanecarboxamide 287.17 Improved lipophilicity
(2-Methoxy-4-Alkylphenyl)Boronic Acid Not available C₂₂H₂₈BNO₃ Boronic acid, long alkyl chain 365.28 Aqueous reactivity; self-assembly

Spectroscopic and Physical Properties

  • IR Spectroscopy : Sulfonamide derivatives show characteristic S=O stretches (~1350–1200 cm⁻¹) and N-H stretches (~3300 cm⁻¹) . Methoxy groups exhibit C-O stretches near 1250 cm⁻¹ .
  • Solubility : Ethanesulfonamide derivatives (e.g., target compound) are more soluble in polar solvents than methyl analogues .

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

  • Molecular Formula : C14H20BNO5
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 1083168-93-7
  • Structure : The compound features a sulfonamide group linked to a phenyl ring substituted with a dioxaborolane moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the dioxaborolane group enhances the compound's ability to modulate protein interactions and enzymatic activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For example, it may affect the activity of GSK-3β and other related kinases.
  • Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values for different cell lines are crucial for evaluating its efficacy.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Observations
AntiproliferativeMLL-fusion leukemia cells15 - 192Induces apoptosis
Kinase InhibitionGSK-3β8Competitive inhibition
Anti-inflammatoryBV-2 microglial cells1Reduces NO and IL-6 levels

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MLL-fusion leukemia cell lines. The results indicated that the compound effectively induced apoptosis and resulted in significant reductions in cell viability at low concentrations (IC50 values ranging from 15 nM to 192 nM across different cell lines) .

Case Study 2: Inflammatory Response Modulation

In another study focusing on BV-2 microglial cells, the compound was shown to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting its potential role in modulating neuroinflammatory responses .

Q & A

Q. Characterization Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, boronate at δ 1.3 ppm) . For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₉BNO₅S: 394.18) .
  • HPLC Analysis : Assess enantiomeric purity (e.g., Chiralpak AD-H column with hexane/isopropanol) .

What catalytic systems are effective for incorporating this compound into Suzuki-Miyaura cross-couplings?

Q. Reaction Design

  • Catalyst : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves turnover in sterically hindered aryl boronate couplings .
  • Base : Cs₂CO₃ or K₃PO₄ in dioxane/water (3:1) enhances transmetallation efficiency .
  • Temperature : 80–100°C for 12–24 hours ensures complete conversion. Monitor via TLC or GC-MS .

How should contradictory spectral data (e.g., NMR shifts) be resolved?

Q. Data Analysis Workflow

  • Reference Comparison : Cross-check with analogous compounds (e.g., N-(4-boronophenyl)sulfonamides ).
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift methoxy or sulfonamide proton signals by 0.1–0.3 ppm .
  • Dynamic Effects : Rotameric splitting in sulfonamide NH peaks? Use variable-temperature NMR to coalesce signals .

What are the stability profiles of this compound under different storage conditions?

Q. Stability Protocols

  • Short-Term : Store at –20°C in amber vials under argon to prevent boronate hydrolysis .
  • Long-Term : Lyophilize and store as a solid with desiccants (e.g., silica gel). Stability >6 months confirmed via periodic HPLC checks .
  • In Solution : Prepare fresh solutions in dry DMF or DMSO; avoid aqueous buffers unless reaction-ready .

Can alternative starting materials improve synthetic efficiency?

Q. Route Diversification

  • Boronated Precursors : Use 4-bromo-2-methoxyphenylboronic acid pinacol ester to streamline coupling steps .
  • Sulfonamide Formation : Replace ethanesulfonyl chloride with methanesulfonamide derivatives, as in N-(4-chlorophenyl)sulfonamide syntheses .

How is enantiomeric purity assessed and optimized for chiral derivatives?

Q. Purity Assurance

  • Chiral HPLC : Use Chiralcel OD-H column with n-hexane/ethanol (90:10) to resolve enantiomers .
  • Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during boronate installation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.